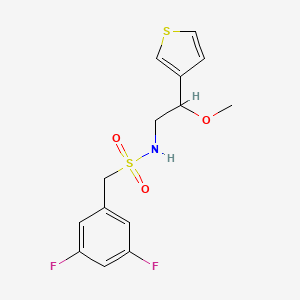

2-Trifluoromethylaspartic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Lewis Acid Catalyst : Trifluoromethyl groups, similar to those in 2-Trifluoromethylaspartic acid, are used in Lewis acid catalysts. These catalysts, like Scandium trifluoromethanesulfonate, have shown remarkable activity in acylation of alcohols with acid anhydrides and in esterification of alcohols by carboxylic acids (Ishihara et al., 1996).

Synthetic Organic Chemistry

- Super Brønsted Acid : Triflimide (HNTf2), a related trifluoromethyl compound, acts as a super Brønsted acid, catalyzing a wide range of organic reactions due to its strong acidity and compatibility with organic solvents (Zhao & Sun, 2018).

- Fluorination of Molecules : Fluorine atoms, like those in this compound, are crucial in life sciences and material science. Selective introduction of fluorinated moieties into organic molecules, as done in difluoromethylation and monofluoromethylation, is significant for developing pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).

Polymerization and Material Science

- Polymerization of Trifluoromethylacrylates : Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are used in the polymerization process. These monomers lead to versatile comonomers and materials for high-tech applications, thanks to their electron-withdrawing properties and easy handling (Patil & Améduri, 2013).

Specialized Chemical Reactions

- Cascade Cyclization/Trifluoromethylation : Trichloroisocyanuric acid can promote trifluoromethylation using TMSCF3 as the trifluoromethyl source. This method allows the construction of CF3-containing compounds, similar to the trifluoromethyl group in this compound, in various organic reactions (Zhang et al., 2017).

Fluorine Chemistry in Pharmaceuticals

- C(sp3)-CF3 Bond Formation : A gold complex forms carbon-trifluoromethyl bonds via a borane-catalyzed mechanism, useful for introducing trifluoromethyl groups into pharmaceuticals (Levin et al., 2017).

- Trifluoromethylation in Organic Synthesis : The trifluoromethyl group's biological properties have led to its ubiquity in pharmaceuticals, necessitating innovative chemical solutions for its preparation (Kazakova & Vasilyev, 2017).

Energy and Environmental Applications

- Proton-Exchange Membrane Fuel Cells : Perfluorinated sulfonic acid membranes, related to trifluoromethyl groups, are crucial in fuel cell technologies for their proton transport properties (Kusoglu & Weber, 2017).

Zukünftige Richtungen

Research in the field of trifluoromethylation is ongoing, with recent advances in transition metal-mediated trifluoromethylation reactions . Future research directions could focus on developing new methodologies for trifluoromethylation that use inexpensive reagents, feedstock chemicals, and operationally simple procedures .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(trifluoromethyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJLKKGMIXBLGL-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(=O)O)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[C@](C(=O)O)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone](/img/structure/B2625432.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)

![4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2625439.png)

![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)